molecular formula C10H16O3 B13310788 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one

4-Acetyl-2,2,5,5-tetramethyloxolan-3-one

Cat. No.: B13310788
M. Wt: 184.23 g/mol
InChI Key: BURVGPRJYDAFIB-UHFFFAOYSA-N
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Description

4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is a chemical compound with a unique structure characterized by the presence of an acetyl group and a tetramethyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one can be achieved through several methods. One common approach involves the oxidation of 2,4-pentanedione using manganese (III) acetate in the presence of acetic acid and trifluoroethanol. This reaction is carried out at room temperature under a dried air stream .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2,2,5,5-tetramethyloxolan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese (III) acetate.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Manganese (III) acetate in acetic acid and trifluoroethanol.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles can be used to substitute the acetyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dihydrofurans, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Acetyl-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The compound may exert its effects through the formation of hydrogen-bonded complexes and subsequent chemical transformations. The pathways involved in these interactions are influenced by the steric and electronic properties of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyloxolane: A related compound with similar structural features but lacking the acetyl group.

    4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one: Another compound with an acetyl group and a furan ring.

Uniqueness

4-Acetyl-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific combination of an acetyl group and a tetramethyloxolan ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-acetyl-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C10H16O3/c1-6(11)7-8(12)10(4,5)13-9(7,2)3/h7H,1-5H3

InChI Key

BURVGPRJYDAFIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C(OC1(C)C)(C)C

Origin of Product

United States

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